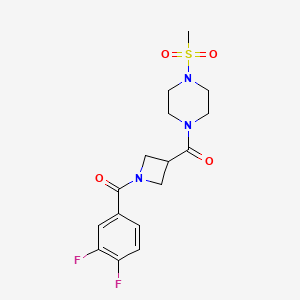
(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H19F2N3O4S and its molecular weight is 387.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The synthesis of various derivatives of azetidinone and piperazine, which are structurally related to the compound , has been explored for antimicrobial applications. For instance, the antimicrobial activity of new pyridine derivatives, including azetidinone and piperazine derivatives, was investigated, showing variable and modest activity against bacteria and fungi. This suggests potential for the development of new antimicrobial agents utilizing structural elements similar to (1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone (Patel, Agravat, & Shaikh, 2011).
Catalyst- and Solvent-Free Synthesis
A catalyst- and solvent-free synthesis approach for benzamide derivatives has demonstrated efficiency, highlighting the potential for green chemistry applications in synthesizing related compounds. This method utilized microwave-assisted Fries rearrangement, underlining the capacity for innovative, environmentally friendly synthesis techniques in creating compounds with similar structures (Moreno-Fuquen et al., 2019).
Corrosion Inhibition
Research into the application of similar compounds for corrosion inhibition on mild steel in acidic media has shown promising results. A synthesized novel organic compound demonstrated significant inhibition efficiency, suggesting that compounds structurally related to this compound could be effective in protecting metals from corrosion (Singaravelu & Bhadusha, 2022).
Therapeutic Agent Synthesis
The synthesis of {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones has been explored, with some compounds exhibiting considerable inhibitory activity against the α-glucosidase enzyme. This highlights the therapeutic potential of structurally related compounds in treating diseases associated with enzyme dysfunction (Abbasi et al., 2019).
Eigenschaften
IUPAC Name |
[1-(3,4-difluorobenzoyl)azetidin-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O4S/c1-26(24,25)21-6-4-19(5-7-21)16(23)12-9-20(10-12)15(22)11-2-3-13(17)14(18)8-11/h2-3,8,12H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGULIKMDSIDQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


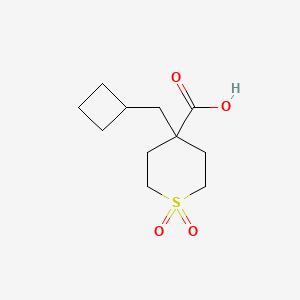

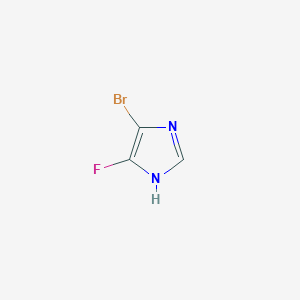
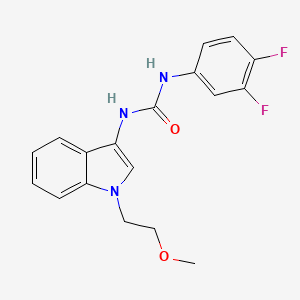
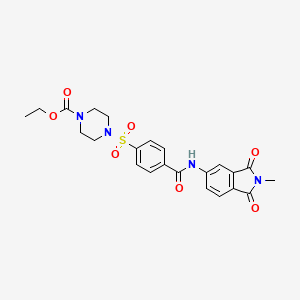

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2563950.png)
![N-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2563951.png)

![1-[(9-Methylpurin-6-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2563955.png)
![7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2563957.png)
![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2563958.png)
![5-(1,3-benzothiazol-2-yl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2563960.png)